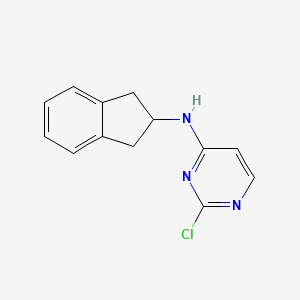

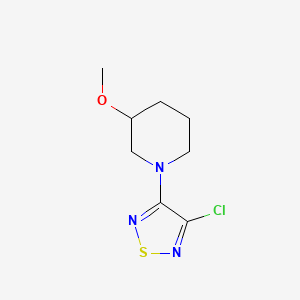

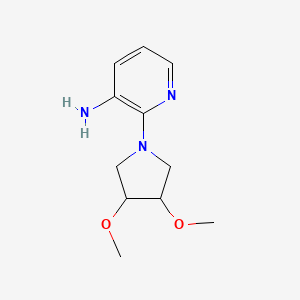

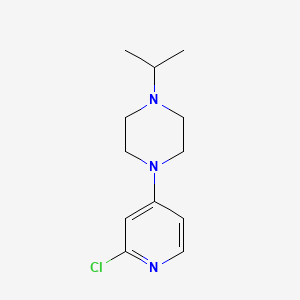

1-(2-Chloropyridin-4-yl)-4-isopropylpiperazine

Descripción general

Descripción

“1-(2-Chloropyridin-4-yl)ethanone” is a laboratory chemical . It’s used in various applications but not recommended for food, drug, pesticide or biocidal product use .

Molecular Structure Analysis

The molecular formula for “1-(2-Chloropyridin-4-yl)ethanone” is C7H6ClNO . For “1-(2-Chloropyridin-4-yl)-3-phenylurea”, the molecular formula is C9H8ClNO2 .

Physical and Chemical Properties Analysis

The weight percentage of “1-(2-Chloropyridin-4-yl)ethanone” is 97% .

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

1-(2-Chloropyridin-4-yl)-4-isopropylpiperazine is a compound with significant potential in various chemical synthesis and research applications. Research studies have highlighted its utility in the synthesis of dihydropiperazine neonicotinoid compounds, where it serves as a precursor or an intermediate in the production of insecticidal agents. Dihydropiperazines, structurally related to this compound, have been explored for their ability to act as bioisosteric replacements in neonicotinoid compounds, offering a degree of molecular rigidity not present in acyclic counterparts, which can be crucial for biological activity (Samaritoni et al., 2003).

Applications in Antimicrobial Research

Furthermore, derivatives of this compound have been synthesized and evaluated for their antimicrobial properties. Studies involving the synthesis of new pyridine derivatives, including those utilizing 2-chloropyridine-3-carboxylic acid, have demonstrated variable and modest antimicrobial activity against several strains of bacteria and fungi. These findings suggest the compound's derivatives could be explored further for potential antimicrobial applications (Patel, Agravat, & Shaikh, 2011).

Potential in Material Science

Additionally, compounds structurally similar to this compound have been involved in the synthesis and study of materials exhibiting unique properties, such as spin-transitions in iron(II) complexes. These studies contribute to a broader understanding of the impact of polymorphism on the behavior of spin-crossover compounds, potentially leading to applications in material science and nanotechnology (Pritchard et al., 2009).

Exploration in Nootropic Agents

The scope of research also extends to the exploration of nootropic agents, where related dihydropiperazine structures have been synthesized for potential cognitive enhancement effects. This area of study highlights the versatility of compounds related to this compound in the development of new therapeutic agents (Valenta et al., 1994).

Safety and Hazards

Mecanismo De Acción

Target of Action

The primary target of 1-(2-Chloropyridin-4-yl)-4-isopropylpiperazine is the enzyme Lysyl Oxidase Like 2 (LOXL2) . LOXL2 plays a crucial role in the cross-linking of collagen and elastin, which are essential components of the extracellular matrix in various tissues .

Mode of Action

This compound acts as a selective inhibitor of LOXL2 . It binds to LOXL2, reducing its enzymatic activity and thereby affecting the cross-linking of collagen and elastin . This interaction leads to changes in the structure and function of the extracellular matrix, which can influence various biological processes, including tissue remodeling and fibrosis .

Biochemical Pathways

The inhibition of LOXL2 by this compound affects the lysyl oxidase pathway . This pathway is involved in the biosynthesis of connective tissue, particularly the formation and repair of collagen and elastin . By inhibiting LOXL2, the compound can disrupt these processes, leading to alterations in tissue structure and function .

Pharmacokinetics

It has been suggested that the compound may have good bioavailability, as it is able to effectively inhibit loxl2 in human whole blood assays .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve alterations in the extracellular matrix . By inhibiting LOXL2, the compound can disrupt the formation and repair of collagen and elastin, leading to changes in tissue structure and function . These effects may have implications for various pathological conditions, including fibrotic diseases .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of blood proteins can affect the compound’s ability to inhibit LOXL2 . Furthermore, factors such as pH, temperature, and the presence of other substances could potentially influence the compound’s stability and activity.

Análisis Bioquímico

Biochemical Properties

1-(2-Chloropyridin-4-yl)-4-isopropylpiperazine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to inhibit the enzyme lysyl oxidase-like 2 (LOXL2) with high selectivity . This interaction is crucial as LOXL2 is involved in the cross-linking of extracellular matrix components, which is important for tissue remodeling and repair. The inhibition of LOXL2 by this compound can lead to alterations in the extracellular matrix and affect cellular processes such as migration and proliferation.

Cellular Effects

This compound has been observed to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of LOXL2 by this compound can lead to reduced cell proliferation and migration in cancer cells . Additionally, it has been shown to enhance cellular senescence in lung and liver cancer cells, which is confirmed by SA-β-Gal staining and quantitative RT-PCR analyses . These effects highlight the potential of this compound in modulating cellular functions and its therapeutic potential in cancer treatment.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to LOXL2 and inhibits its activity, leading to a decrease in the cross-linking of extracellular matrix components . This inhibition can result in changes in the structural integrity of tissues and affect various cellular processes. Additionally, this compound has been shown to influence gene expression by modulating signaling pathways involved in cell proliferation and migration .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under specific conditions, but its activity can be affected by factors such as temperature and pH . Long-term studies have shown that this compound can have sustained effects on cellular functions, including prolonged inhibition of LOXL2 activity and persistent changes in gene expression . These findings underscore the importance of considering temporal factors when studying the effects of this compound in laboratory settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that low doses of the compound can effectively inhibit LOXL2 activity without causing significant toxicity . Higher doses may lead to adverse effects, including toxicity and alterations in normal cellular functions . It is crucial to determine the optimal dosage that maximizes the therapeutic benefits of this compound while minimizing potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound is metabolized by cytochrome P450 enzymes, including CYP3A4, CYP2C9, and CYP2D6 . These interactions can affect the metabolic flux and levels of metabolites, influencing the overall pharmacokinetics and pharmacodynamics of this compound. Understanding these metabolic pathways is essential for optimizing the use of the compound in therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound has been shown to interact with albumin and other plasma proteins, affecting its distribution and localization . Additionally, this compound can accumulate in specific tissues, influencing its therapeutic efficacy and potential side effects . These findings highlight the importance of understanding the transport and distribution mechanisms of this compound for its effective use in clinical settings.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound has been observed to localize in the cytoplasm and nucleus of cells, where it can interact with various biomolecules and influence cellular processes . Additionally, post-translational modifications and targeting signals can direct this compound to specific subcellular compartments, affecting its activity and function . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential.

Propiedades

IUPAC Name |

1-(2-chloropyridin-4-yl)-4-propan-2-ylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18ClN3/c1-10(2)15-5-7-16(8-6-15)11-3-4-14-12(13)9-11/h3-4,9-10H,5-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMSMNRBKGRKPIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCN(CC1)C2=CC(=NC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.